molecular formula C11H9NO4S B1334901 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid CAS No. 459421-21-7

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid

Cat. No. B1334901
M. Wt: 251.26 g/mol
InChI Key: DGTHQWTWIDOTRD-UHFFFAOYSA-N
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Description

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various benzoic acid derivatives and their synthesis, which can provide insights into the chemical nature and potential reactivity of the compound . Benzoic acid derivatives are known for their diverse applications in medicinal chemistry and materials science due to their ability to interact with various biological targets and form coordination compounds with metals .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the functionalization of the benzoic acid core with different substituents. For instance, paper describes a new procedure for synthesizing a methylated dioxopyrrolidinyl benzoic acid via hydrogenation, starting from anthranilic acid and citraconic anhydride. This method could potentially be adapted for the synthesis of 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid by introducing a thiol group at the appropriate position on the pyrrolidin ring.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their chemical reactivity and biological activity. Paper uses density functional theory (DFT) to analyze the structure and vibrational modes of a thiophene-pyrrol benzoic acid derivative, which could be similar to the vibrational analysis that would be performed on 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid. The study includes calculations of NMR chemical shifts and molecular electrostatic potential, which are important for understanding the electronic distribution within the molecule.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds. Paper discusses the synthesis of lanthanide coordination polymers using aromatic carboxylic acids, which suggests that 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid could potentially form similar complexes with metal ions. Additionally, paper describes the synthesis of organotin(IV) complexes with a dioxopyrrolidinyl benzoic acid, indicating that the compound may also form complexes with tin or other metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, paper explores the selective and hysteretic sorption properties of metal–organic frameworks (MOFs) involving a pyridyl benzoic acid derivative, which could be relevant to the sorption properties of 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid if it were to be incorporated into MOFs. The photophysical properties of benzoic acid derivatives, as discussed in paper , are also of interest for potential applications in materials science.

Scientific Research Applications

Synthesis and Chemical Properties

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid has been studied for its synthesis and chemical properties. Barker, Brimble, and McLeod (2003) described a new synthesis method for a related compound, 2-(3-methyl-2,5-di-oxopyrrolidin-1-yl)benzoic acid, through hydrogenation, offering a higher yield and cleaner material than previous methods (Barker, Brimble, & McLeod, 2003). Additionally, the reaction of 2-(phenylamino)benzoic and related acid hydrazides with succinic anhydride forms N-(2,5-dioxopyrrolidin-1-yl)benzamide, showing the compound's versatility in chemical reactions (Kon’shin et al., 2012).

Potential in Drug Synthesis

Studies have explored the compound's potential in synthesizing new drugs. Kamiński et al. (2015) synthesized a library of new hybrid anticonvulsant agents using derivatives of 2-(2,5-dioxopyrrolidin-1-yl)propanamides, demonstrating the compound's application in developing new medications (Kamiński et al., 2015).

Biological Evaluation

Shahid et al. (2005) conducted a study on the biological applications of organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, testing their toxicity against various bacteria and fungi, which points towards the compound's potential in microbiological studies (Shahid et al., 2005).

Application in Photophysical Studies

The compound has also found application in photophysical studies. Sivakumar et al. (2011) used derivatives of benzoic acid in the synthesis of lanthanide coordination compounds, which were then characterized for their photophysical properties, indicating the compound's use in material sciences and photonics (Sivakumar et al., 2011).

Development of Novel Probes

In the development of novel probes, Setsukinai et al. (2003) synthesized compounds such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid for detecting highly reactive oxygen species, showcasing the compound's utility in biochemical and medical research (Setsukinai et al., 2003).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-9-5-8(10(14)12-9)17-7-4-2-1-3-6(7)11(15)16/h1-4,8H,5H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTHQWTWIDOTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387817
Record name 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid

CAS RN

459421-21-7
Record name 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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